N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide
Description
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide (CAS: 1299607-76-3) is a pyridine derivative with the molecular formula C₁₆H₁₆F₃N₃O and a molar mass of 323.31–323.35 g/mol . Its structure features a pyridine core substituted with a dimethylamino group (-N(CH₃)₂) at position 2 and a trifluoromethyl (-CF₃) group at position 3. The pyridine ring is linked to a phenylacetamide moiety via a meta-substituted phenyl group (position 3). This compound is classified as an irritant and is likely utilized in pharmaceutical or agrochemical research due to its structural similarity to bioactive analogs .
Properties
IUPAC Name |
N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-10(23)21-13-6-4-5-11(7-13)14-8-12(16(17,18)19)9-20-15(14)22(2)3/h4-9H,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULKQXUSDNIXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 281.28 g/mol. The compound features a pyridine ring substituted with trifluoromethyl and dimethylamino groups, which contribute to its biological activity.
This compound has been shown to interact with various enzymes and proteins, notably tropomyosin receptor kinases (TRKs). These interactions are significant as TRKs are involved in critical cellular processes such as proliferation and differentiation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄F₃N₃ |
| Molecular Weight | 281.28 g/mol |
| Purity | ≥95% |
Cellular Effects
Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. It has been observed to inhibit cell viability and induce apoptosis through several pathways:
- Inhibition of TRK Activity : The compound binds to the active site of TRKs, inhibiting their kinase activity.
- Modulation of Signaling Pathways : It alters signaling cascades that regulate cell growth and survival.
- Gene Expression Changes : The compound influences the expression levels of genes associated with cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves:
- Binding Affinity : High affinity for TRK receptors leading to decreased phosphorylation of downstream targets.
- Apoptotic Signaling : Activation of apoptotic pathways through caspase activation.
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells, preventing further proliferation.
Case Studies
Several studies have investigated the efficacy of this compound in vitro:
-
Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of K562 leukemia cells, with an IC50 value indicating effective potency at nanomolar concentrations.
Cell Line IC50 (nM) Effect K562 67 Significant reduction Ba/F3 BCR-ABL1 47 Potent antiproliferative - Mechanistic Insights : Another research article elucidated that the compound's mechanism includes direct inhibition of TRK-mediated signaling pathways, leading to apoptosis in various cancer models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key distinguishing features are its dimethylamino and trifluoromethyl substituents on the pyridine ring. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Impact of Substituents on Properties
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in the target compound is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to hydroxyl (-OH) or chloro (-Cl) substituents in analogs . The dimethylamino (-N(CH₃)₂) group is electron-donating, which may increase basicity and solubility in acidic environments relative to non-amino-substituted analogs like the triazole derivative in .
Biological Activity Implications: Compounds with triazole-sulfanyl linkers (e.g., ) often exhibit enhanced binding to enzymes or receptors due to sulfur’s nucleophilicity and conformational rigidity.
Synthetic Routes :
- The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (similar to ), while triazole-containing analogs (e.g., ) may require multi-step heterocycle formation.
- Simpler analogs like N-[3-(3-pyridinyl)phenyl]acetamide are synthesized via direct acetylation of aniline precursors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
